1-[3-(Hydroxymethyl)phenyl]ethanol is an organic compound characterized by its hydroxymethyl and ethanol functional groups attached to a phenyl ring. Its molecular formula is C9H12O2, and it has a molecular weight of 152.19 g/mol. The compound is a colorless liquid at room temperature and is soluble in organic solvents. It is commonly recognized for its potential applications in pharmaceuticals and as an intermediate in organic synthesis.
A study published in the journal "Bioorganic & Medicinal Chemistry" investigated the inhibitory effects of 1-[3-HMPE] and its derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. AChE and BChE are involved in the breakdown of the neurotransmitter acetylcholine, and their inhibition has been implicated in the treatment of Alzheimer's disease and other neurodegenerative disorders. The study found that 1-[3-HMPE] exhibited moderate inhibitory activity against both enzymes, suggesting it could be a potential lead compound for further development of AChE and BChE inhibitors [].
Another study, published in "Letters in Organic Chemistry," evaluated the antibacterial activity of 1-[3-HMPE] against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The study found that 1-[3-HMPE] exhibited moderate antibacterial activity against some of the tested strains, suggesting its potential as a lead compound for developing novel antibacterial agents [].
Studies have indicated that compounds similar to 1-[3-(Hydroxymethyl)phenyl]ethanol exhibit various biological activities, including:
1-[3-(Hydroxymethyl)phenyl]ethanol can be synthesized through several methods:
This compound has several applications across different fields:
Research into the interactions of 1-[3-(Hydroxymethyl)phenyl]ethanol with biological systems has revealed:
Several compounds share structural similarities with 1-[3-(Hydroxymethyl)phenyl]ethanol. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
2-(4-(Hydroxymethyl)phenyl)ethanol | C9H12O2 | 1.00 |
2-(3-(Hydroxymethyl)phenyl)ethanol | C9H12O2 | 1.00 |
1-Phenylethanol | C8H10O | 0.95 |
2-Phenylethanol | C8H10O | 0.95 |
1-[3-(Hydroxymethyl)phenyl]ethanol stands out due to its specific positioning of the hydroxymethyl group on the phenyl ring, which influences its reactivity and biological properties. Unlike its structural analogs, this compound may exhibit distinct pharmacological profiles that warrant further investigation.